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Compound of Interest

Compound Name: R 1485 dihydrochloride

Cat. No.: B1150229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of R 1485 dihydrochloride, a selective and high-

affinity 5-HT6 receptor antagonist, with a focus on its cross-reactivity profile against other

potential biological targets. Understanding the selectivity of a compound is paramount in drug

discovery and development to minimize off-target effects and ensure therapeutic efficacy. This

document summarizes available data, details experimental methodologies for assessing

selectivity, and provides a visual representation of the relevant biological pathways and

experimental workflows.

Introduction to R 1485 Dihydrochloride
R 1485 dihydrochloride is a potent antagonist of the serotonin 6 (5-HT6) receptor, with a

reported pKi of 8.9.[1] The 5-HT6 receptor, primarily expressed in the central nervous system,

is a G protein-coupled receptor (GPCR) involved in various physiological processes, including

cognition, memory, and mood. Antagonism of the 5-HT6 receptor is a promising therapeutic

strategy for cognitive disorders such as Alzheimer's disease.[2]

A critical attribute of a high-quality chemical probe or drug candidate is its selectivity for the

intended target. R 1485 dihydrochloride is reported to exhibit over 100-fold selectivity against

a panel of 50 other targets, including other serotonin receptor subtypes.[1] This guide aims to

provide a more detailed comparison with other known 5-HT6 receptor antagonists, Ro 04-6790

and SB-271046.
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Comparative Cross-Reactivity Data
While specific quantitative data for a comprehensive panel of receptors for R 1485
dihydrochloride is not publicly available in the provided search results, the following table

summarizes the reported selectivity for R 1485 dihydrochloride and two alternative 5-HT6

receptor antagonists, Ro 04-6790 and SB-271046. The data is presented to highlight the

relative selectivity of these compounds.

Compound Primary Target
Primary Target
Affinity (pKi)

Selectivity
Profile

Reference

R 1485

dihydrochloride
5-HT6 Receptor 8.9

>100-fold

selectivity over a

panel of 50

targets

[1]

Ro 04-6790 5-HT6 Receptor
7.35 (for rat

receptor)

~100-fold

selectivity over

other 5-HT

receptors

[3]

SB-271046 5-HT6 Receptor Not specified

~50-fold

selectivity over

other 5-HT

receptors

[3]

Note: The selectivity is often determined by comparing the binding affinity (Ki) of the compound

for its primary target versus its affinity for other receptors, ion channels, and enzymes. A higher

fold-selectivity indicates a more specific interaction with the intended target. The specific

composition of the 50-target panel for R 1485 dihydrochloride is not detailed in the available

information.

Experimental Protocols
The determination of a compound's cross-reactivity profile is typically achieved through a series

of in vitro pharmacological assays. The most common method is the radioligand binding assay.
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Radioligand Displacement Assay for Selectivity Profiling
This method measures the ability of a test compound (e.g., R 1485 dihydrochloride) to

displace a radiolabeled ligand that is known to bind with high affinity to a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a panel of different

receptors.

Materials:

Test Compound: R 1485 dihydrochloride, Ro 04-6790, or SB-271046.

Radioligand: A specific high-affinity radiolabeled ligand for each receptor being tested (e.g.,

[3H]-LSD for some serotonin receptors).

Receptor Source: Cell membranes or tissue homogenates expressing the target receptors.

Commercial vendors like Eurofins Discovery provide panels of receptor-expressing

membranes (e.g., SafetyScreen44™ Panel).[4]

Assay Buffer: A buffer solution optimized for the specific receptor binding assay (e.g., 50 mM

Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

Filtration Apparatus: A cell harvester and filter mats (e.g., GF/C filters) to separate bound

from free radioligand.

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

Preparation of Reagents:

Prepare a series of dilutions of the test compound.

Prepare a solution of the radioligand at a concentration typically at or below its

dissociation constant (Kd).

Prepare the receptor membrane suspension in the assay buffer.
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Incubation:

In a 96-well plate, add the receptor membranes, the radioligand, and either the assay

buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-

specific binding), or the test compound at various concentrations.

Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g.,

room temperature or 37°C) to allow the binding to reach equilibrium.

Filtration:

Rapidly filter the contents of each well through the filter mat using the cell harvester. This

traps the receptor-bound radioligand on the filter while the unbound radioligand passes

through.

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

Quantification:

Dry the filter mats and place them in scintillation vials with scintillation fluid.

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) from the resulting sigmoidal curve.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological context of R 1485
dihydrochloride's action, the following diagrams are provided.
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Figure 1: Experimental workflow for a radioligand displacement assay.
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Figure 2: Simplified 5-HT6 receptor signaling pathway and the antagonistic action of R 1485
dihydrochloride.

Conclusion
R 1485 dihydrochloride is a highly selective 5-HT6 receptor antagonist. While

comprehensive, publicly available cross-reactivity data against a broad panel of targets is

limited, the reported high selectivity suggests a favorable profile for its use as a research tool

and a potential therapeutic agent. The standard method for determining such selectivity is the

radioligand displacement assay, a robust and quantitative technique. For researchers

considering the use of R 1485 dihydrochloride or alternative 5-HT6 antagonists, it is

recommended to consult detailed product datasheets or relevant scientific literature for the

most up-to-date and comprehensive selectivity data. Commercial services offering broad panel

screening can also provide valuable insights into the off-target profile of a compound.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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